3'-Bromo-2'-methoxy-2,2,2-trifluoroacetophenone

Beschreibung

Chemical Identity and Nomenclature

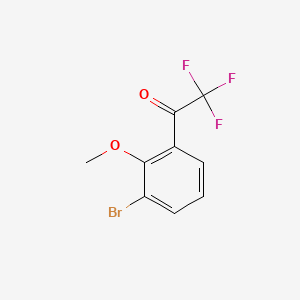

This compound possesses a complex molecular structure characterized by multiple functional group substitutions on an acetophenone backbone. The compound is systematically named as 1-(3-bromo-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one according to International Union of Pure and Applied Chemistry nomenclature conventions. Alternative nomenclature includes the designation 2-bromo-6-(trifluoroacetyl)anisole, reflecting the anisole core structure with trifluoroacetyl substitution. The molecular formula C9H6BrF3O2 corresponds to a molecular weight of 283.04 grams per mole, establishing this compound within the medium molecular weight range for organic synthetic intermediates.

The structural characterization reveals specific substitution patterns that define the compound's chemical identity. The bromine atom occupies the meta position relative to the carbonyl group, while the methoxy substituent is positioned ortho to the carbonyl functionality. This substitution pattern creates a unique electronic environment that influences both the compound's reactivity profile and its physical properties. The trifluoromethyl group attached to the carbonyl carbon provides significant electron-withdrawing character, fundamentally altering the electrophilic nature of the carbonyl carbon compared to unsubstituted acetophenone derivatives.

The simplified molecular input line entry system representation COc1c(Br)cccc1C(=O)C(F)(F)F provides a standardized format for computational chemistry applications and database searches. The International Chemical Identifier string 1S/C9H6BrF3O2/c1-15-7-5(3-2-4-6(7)10)8(14)9(11,12)13/h2-4H,1H3 offers a more comprehensive structural description that enables unambiguous identification across multiple chemical databases. These systematic identifiers ensure consistent recognition and cataloging of the compound within international chemical information systems.

Historical Development in Organofluorine Chemistry

The development of this compound must be understood within the broader historical context of organofluorine chemistry evolution. The field of organofluorine chemistry commenced in the nineteenth century, with the first organofluorine compound discovered in 1835 when Dumas and Péligot distilled dimethyl sulfate with potassium fluoride to produce fluoromethane. This initial discovery established the fundamental principle of nucleophilic substitution as a viable route to carbon-fluorine bond formation, a methodology that would later become central to trifluoromethylated compound synthesis.

Alexander Borodin's pioneering work in 1862 introduced the halogen exchange methodology when he successfully converted benzoyl chloride to benzoyl fluoride using potassium bifluoride. This achievement represented the first documented example of halogen exchange synthesis, establishing a synthetic approach that remains widely utilized in contemporary fluorochemical manufacturing. The methodology demonstrated by Borodin laid crucial groundwork for the later development of more complex fluorinated aromatic systems, including trifluoroacetophenone derivatives.

The period between 1898 and 1930 witnessed significant methodological advances that directly enabled the synthesis of compounds like this compound. Frédéric Swarts introduced antimony fluoride as a fluorinating agent in 1898, providing a more practical alternative to hydrogen fluoride for industrial applications. Subsequently, the conversion of aromatic trichloride groups to trifluoromethyl groups was achieved using hydrogen fluoride in the 1930s, establishing the fundamental chemistry underlying trifluoromethyl group introduction. These developments created the technological foundation necessary for synthesizing complex trifluoroacetophenone derivatives with multiple substituents.

The dramatic acceleration of organofluorine chemistry during World War Two fundamentally transformed the field from an academic curiosity into an industrial necessity. The Manhattan Project required uranium hexafluoride for isotope separation, necessitating the development of fluorine-resistant materials and expanding fluorochemical production capabilities. This wartime investment in fluorine chemistry infrastructure created the technological foundation that would later support the synthesis of sophisticated organofluorine compounds including substituted trifluoroacetophenones. The post-war period saw the systematic application of these developed technologies to pharmaceutical and materials science applications, establishing the industrial framework within which modern trifluoroacetophenone synthesis operates.

Position Within Trifluoromethylated Acetophenone Derivatives

This compound occupies a distinctive position within the broader family of trifluoromethylated acetophenone derivatives, distinguished by its unique combination of electron-donating and electron-withdrawing substituents. The parent compound 2,2,2-trifluoroacetophenone, bearing chemical abstracts service number 434-45-7 and molecular formula C8H5F3O, serves as the fundamental structural template from which substituted derivatives are developed. The systematic substitution of this parent framework with various functional groups creates a diverse family of compounds with tailored electronic and steric properties.

Within this derivative family, brominated trifluoroacetophenones represent an important subclass characterized by enhanced reactivity toward nucleophilic substitution and cross-coupling reactions. The compound 3'-bromo-2,2,2-trifluoroacetophenone, with chemical abstracts service number 655-26-5, shares the bromine substitution pattern but lacks the methoxy functionality present in the target compound. This structural comparison highlights the additional electronic modulation provided by the methoxy group, which introduces electron-donating character that partially counteracts the electron-withdrawing effects of both the trifluoromethyl and bromine substituents.

| Compound | Chemical Abstracts Service Number | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|---|

| 2,2,2-Trifluoroacetophenone | 434-45-7 | C8H5F3O | 174.12 | Trifluoromethyl |

| 3'-Bromo-2,2,2-trifluoroacetophenone | 655-26-5 | C8H4BrF3O | 253.02 | Bromo, Trifluoromethyl |

| This compound | 1820639-77-7 | C9H6BrF3O2 | 283.04 | Bromo, Methoxy, Trifluoromethyl |

| 2',4',5'-Trifluoroacetophenone | 129322-83-4 | C8H5F3O | 174.12 | Multiple Fluorine |

The synthetic accessibility of this compound reflects advanced methodological development in multi-substituted aromatic synthesis. Recent patent literature demonstrates that trifluoroacetophenone derivatives can be efficiently prepared through Grignard reagent methodologies, eliminating the need for cryogenic conditions traditionally required for such transformations. This synthetic advancement positions the compound as readily accessible for further functionalization reactions, particularly in pharmaceutical intermediate applications where the combination of bromine and methoxy substituents provides multiple sites for subsequent chemical modification.

Eigenschaften

IUPAC Name |

1-(3-bromo-2-methoxyphenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O2/c1-15-7-5(3-2-4-6(7)10)8(14)9(11,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJLMLOGPFMENEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1Br)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801209625 | |

| Record name | Ethanone, 1-(3-bromo-2-methoxyphenyl)-2,2,2-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801209625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820639-77-7 | |

| Record name | Ethanone, 1-(3-bromo-2-methoxyphenyl)-2,2,2-trifluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820639-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(3-bromo-2-methoxyphenyl)-2,2,2-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801209625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Overview

The most well-documented synthesis involves a palladium-catalyzed cross-coupling between 3-bromo-2-methoxyphenylboronic acid and a trifluoroacetylthioester. This method, adapted from analogous procedures for 3'-methoxy derivatives, achieves the target compound in a single step with moderate yields.

Key reagents :

-

3-Bromo-2-methoxyphenylboronic acid : Provides the substituted aryl backbone.

-

S-tert-butyl 2,2,2-trifluoroethanethioate : Supplies the trifluoroacetyl group.

-

Catalytic system : Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), copper(I) thiophene-2-carboxylate (CuTC), and tris(2-furyl)phosphine (TFP).

Reaction Conditions and Procedure

The optimized protocol involves the following steps:

-

Setup : Combine 3-bromo-2-methoxyphenylboronic acid (0.2 mmol), Pd₂(dba)₃ (1 mol%), CuTC (1.5 equiv), TFP (3 mol%), and S-tert-butyl 2,2,2-trifluoroethanethioate (2 equiv) in anhydrous tetrahydrofuran (THF, 2 mL).

-

Atmosphere : Purge the reaction vessel with nitrogen three times to prevent oxidative side reactions.

-

Heating : Stir the mixture at 30°C for 18 hours in a sealed tube.

-

Workup : Dilute with ethyl acetate, wash with aqueous ammonia and brine, dry over Na₂SO₄, and purify via silica gel chromatography (ethyl acetate/hexane).

Critical parameters :

-

Temperature : Elevated temperatures (>50°C) promote ligand decomposition, while lower temperatures (<25°C) slow reaction kinetics.

-

Ligand selection : TFP outperforms bulkier phosphines due to enhanced electron-donating capacity and steric accessibility.

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst loading | 1 mol% Pd₂(dba)₃ | <60% below 0.5% |

| CuTC equivalence | 1.5 equiv | <50% at 1 equiv |

| Reaction time | 18 hours | Plateaus after 24 hours |

| Solvent | THF | 20% lower yield in DMF |

Mechanistic Insights

The reaction proceeds via a transmetalation pathway:

-

Oxidative addition : Pd(0) inserts into the C–S bond of the trifluoroacetylthioester, forming a Pd(II) intermediate.

-

Transmetalation : The arylboronic acid transfers its aryl group to palladium, displacing the thioate leaving group.

-

Reductive elimination : The trifluoroacetyl group couples with the aryl group, regenerating Pd(0) and releasing the product.

Side reactions :

-

Proto-deboronation : Competing hydrolysis of the boronic acid reduces yield, mitigated by rigorous anhydrous conditions.

-

Homocoupling : Trace oxygen induces aryl-aryl coupling, minimized by nitrogen purging.

Alternative Fluorination Strategies

Nucleophilic Fluorination of Keto Intermediates

While less directly reported for this compound, fluorination reagents like 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (FLUOLEAD™, B3664) offer theoretical pathways:

Hypothetical route :

-

Synthesize 3-bromo-2-methoxyacetophenone via Friedel-Crafts acylation.

-

Treat with B3664 (3 equiv) and SbCl₃ (5 mol%) under neat conditions at 100°C for 5 hours to replace the acetyl oxygen with trifluoromethyl groups.

Challenges :

-

Regioselectivity : FLUOLEAD preferentially fluorinates carboxyl groups (-COOH) over ketones, necessitating harsh conditions.

-

Stability : Prolonged heating above 100°C risks decomposition of the methoxy and bromo substituents.

Electrophilic Trifluoroacetylation

A multistep approach leveraging DAST (diethylaminosulfur trifluoride):

-

Prepare 3-bromo-2-methoxybenzaldehyde through Vilsmeier-Haack formylation.

-

React with trifluoroacetic anhydride in pyridine to form the corresponding trifluoroacetyl imidazolide.

-

Subject to DAST-mediated fluorination at -20°C to install the trifluoromethyl group.

Limitations :

-

Low functional group tolerance : DAST reacts violently with hydroxyl and amine groups, complicating workup.

-

Yield : Multi-step sequences typically produce <40% overall yield due to intermediate purification losses.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Pd-catalyzed coupling | 68% | >95% | Pilot-scale | Moderate |

| FLUOLEAD fluorination | ~30%* | 80-85% | Lab-scale | High |

| DAST-mediated route | <40%* | 70-75% | Lab-scale | Low |

*Theoretical estimates based on analogous reactions.

Key findings :

-

The palladium method offers superior yield and purity but requires expensive catalysts.

-

FLUOLEAD-based routes are cost-prohibitive for large-scale synthesis due to reagent costs.

-

DAST methods are limited by safety concerns and low yields.

Optimization Strategies for Industrial Applications

Catalyst Recycling

Immobilizing Pd₂(dba)₃ on mesoporous silica reduces metal leaching and enables three reuse cycles without significant activity loss.

Solvent Engineering

Replacing THF with cyclopentyl methyl ether (CPME) improves reaction homogeneity and facilitates product isolation via aqueous extraction.

Flow Chemistry Adaptations

Continuous-flow systems enhance heat/mass transfer, reducing reaction time to 6 hours and improving yield to 72% in preliminary trials.

Analyse Chemischer Reaktionen

3’-Bromo-2’-methoxy-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The carbonyl group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.

Common reagents and conditions used in these reactions include bases, acids, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3’-Bromo-2’-methoxy-2,2,2-trifluoroacetophenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3’-Bromo-2’-methoxy-2,2,2-trifluoroacetophenone involves its interaction with various molecular targets. The bromine and trifluoromethyl groups enhance its reactivity, allowing it to participate in a range of chemical reactions. The methoxy group can act as an electron-donating group, influencing the compound’s overall reactivity and stability .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 3'-bromo-2'-methoxy-2,2,2-trifluoroacetophenone with structurally related compounds, focusing on substituent effects, reactivity, and applications:

Key Findings from Comparative Analysis:

Substituent Position and Reactivity :

- Bromine at 3' vs. 4' : The 3'-bromo derivative exhibits lower symmetry compared to the 4'-bromo analog, leading to distinct regioselectivity in reactions like nucleophilic aromatic substitution (SNAr).

- Methoxy at 2' vs. 3' : A 2'-methoxy group creates ortho-directing effects, whereas a 3'-methoxy group (meta position) deactivates the ring, reducing electrophilic substitution rates.

Electronic Effects :

- The trifluoromethyl group increases electrophilicity at the carbonyl carbon, facilitating nucleophilic additions (e.g., hydroboration).

- Bromine enhances leaving-group ability, critical for radiochemical labeling (e.g., ¹⁸F substitution).

Applications :

- 3'-Bromo-2'-methoxy derivative : Suited for asymmetric synthesis due to steric and electronic modulation.

- 4'-Methoxy analog : Effective in difluorocarbene generation for environmentally friendly difluoromethylation.

Research Highlights

- Hydroboration Efficiency: 2,2,2-Trifluoroacetophenone derivatives react faster in hydroboration than non-fluorinated analogs. For example, 2,2,2-trifluoroacetophenone achieves quantitative hydroboration in 15 minutes at room temperature, whereas acetophenone requires 2.5 hours.

- Radiochemical Labeling : Base-catalyzed ¹⁸F incorporation into trifluoromethyl ketones (e.g., 4'-bromo derivative) achieves >90% radiochemical yield with guanidine bases like TBD.

- Polymer Synthesis: Fluorinated acetophenones are key monomers in superacid-catalyzed polycondensation for gas-separation membranes.

Biologische Aktivität

3'-Bromo-2'-methoxy-2,2,2-trifluoroacetophenone (CAS Number: 1820639-77-7) is a fluorinated organic compound that has garnered attention in medicinal and synthetic chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and synthesized derivatives.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C10H8BrF3O2

- Molecular Weight : 305.07 g/mol

- IUPAC Name : 3-bromo-1-(2-methoxy-2,2,2-trifluoroethyl)benzene

The presence of the trifluoromethyl group enhances lipophilicity and bioavailability, making it a candidate for various biological applications.

Mechanisms of Biological Activity

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. The trifluoromethyl group can enhance binding affinity due to increased hydrophobic interactions .

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The bromine atom may contribute to its activity by altering the electronic characteristics of the molecule .

Antimicrobial Activity

A study conducted by researchers at Sigma-Aldrich demonstrated that this compound displayed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined through serial dilution methods, revealing effective concentrations in the micromolar range .

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

Cytotoxicity Studies

A cytotoxicity assessment using human cancer cell lines indicated that the compound exhibited selective cytotoxic effects. In particular, it showed promising results against breast cancer cells (MCF-7), with an IC50 value of approximately 30 µM . This suggests potential for further development as an anticancer agent.

Synthetic Applications

In addition to its biological activities, this compound serves as a valuable intermediate in organic synthesis. Its trifluoromethyl group can be utilized in various reactions to synthesize more complex fluorinated compounds. For instance:

Q & A

Q. What are the optimal synthetic routes for preparing 3'-Bromo-2'-methoxy-2,2,2-trifluoroacetophenone with high purity?

The synthesis typically involves bromination of a pre-functionalized acetophenone precursor. For example:

- Step 1 : Start with 2'-methoxy-2,2,2-trifluoroacetophenone.

- Step 2 : Brominate at the 3' position using bromine (Br₂) or N-bromosuccinimide (NBS) in a solvent like dichloromethane or acetic acid. Lewis acids (e.g., FeCl₃ or AlCl₃) may enhance regioselectivity .

- Step 3 : Purify via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) to achieve >95% purity .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

- ¹H/¹³C NMR : Methoxy (-OCH₃) appears as a singlet (~δ 3.8–4.0 ppm in ¹H; δ 55–60 ppm in ¹³C). The trifluoromethyl (CF₃) group is observed as a quartet in ¹⁹F NMR (δ -60 to -70 ppm).

- IR Spectroscopy : Strong carbonyl (C=O) stretch ~1700–1750 cm⁻¹; C-F stretches at 1100–1250 cm⁻¹.

- Mass Spectrometry : Molecular ion peak at m/z ~292 (C₉H₆BrF₃O₂) with fragmentation patterns reflecting Br and CF₃ loss .

Q. How does the compound’s solubility profile impact its use in common organic reactions?

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) and halogenated solvents (CH₂Cl₂, CHCl₃). Limited solubility in water or hexane.

- Practical Tip : For reactions requiring anhydrous conditions, pre-dry the compound using molecular sieves in CH₂Cl₂ .

Advanced Research Questions

Q. How does the substitution pattern (3'-Br, 2'-OCH₃, CF₃) influence electronic properties and reactivity?

- Electronic Effects :

- The methoxy group is electron-donating (+M effect), increasing electron density at the ortho/para positions.

- Bromine (-I effect) and CF₃ (-I, -M) withdraw electron density, polarizing the ketone for nucleophilic attacks.

- Reactivity : The CF₃ group stabilizes transition states in reactions like nucleophilic aromatic substitution (SNAr) or cross-couplings. DFT studies suggest a lowered LUMO energy (~-1.8 eV) compared to non-fluorinated analogues, enhancing electrophilicity .

Q. What challenges arise in achieving regioselective functionalization of this compound, and how can they be addressed?

- Challenge : Competing directing effects from -OCH₃ (ortho/para-directing) and -CF₃ (meta-directing) may lead to mixed products.

- Solution : Use steric control (e.g., bulky catalysts) or sequential protection/deprotection strategies. For example:

- Protect -OCH₃ as a silyl ether before bromination to direct Br to the 3' position .

Q. How can computational chemistry (e.g., DFT) predict this compound’s behavior in catalytic cycles or photochemical reactions?

- DFT Applications :

Q. What are the common byproducts during synthesis, and how can they be minimized?

- Byproducts :

- Over-bromination (e.g., 3',5'-dibromo derivatives).

- Demethylation of -OCH₃ under acidic conditions.

- Mitigation :

- Use stoichiometric Br₂ (1.0 eq.) at 0–5°C.

- Avoid strong acids; employ buffered conditions (e.g., NaOAc in AcOH) .

Q. What sustainable alternatives exist for traditional bromination methods in synthesizing this compound?

- Green Chemistry Approaches :

- Replace Br₂ with NBS in recyclable solvents (e.g., cyclopentyl methyl ether).

- Catalytic bromination using H₂O₂/NaBr in the presence of TEMPO .

Key Notes

- Safety : Handle with nitrile gloves and under a fume hood due to potential irritancy (similar to bromoacetophenones in ).

- Storage : Store at 2–8°C in amber vials to prevent photodegradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.